molecular formula C22H19N3O5S B5974097 6-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-2-sulfanylidene-1-(3,4,5-trimethoxyphenyl)pyrimidin-4-one

6-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-2-sulfanylidene-1-(3,4,5-trimethoxyphenyl)pyrimidin-4-one

Cat. No.: B5974097
M. Wt: 437.5 g/mol
InChI Key: MNHCUXQHIJAQKI-XYOKQWHBSA-N
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Description

6-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-2-sulfanylidene-1-(3,4,5-trimethoxyphenyl)pyrimidin-4-one is a complex organic compound that features a unique combination of indole, pyrimidine, and trimethoxyphenyl groups. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Properties

IUPAC Name

6-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-2-sulfanylidene-1-(3,4,5-trimethoxyphenyl)pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O5S/c1-28-17-9-13(10-18(29-2)19(17)30-3)25-21(27)15(20(26)24-22(25)31)8-12-11-23-16-7-5-4-6-14(12)16/h4-11,27H,1-3H3,(H,24,26,31)/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNHCUXQHIJAQKI-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)N2C(=C(C(=O)NC2=S)C=C3C=NC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)N2C(=C(C(=O)NC2=S)/C=C/3\C=NC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-2-sulfanylidene-1-(3,4,5-trimethoxyphenyl)pyrimidin-4-one typically involves multi-step organic reactions. One common method involves the condensation of an indole derivative with a pyrimidine precursor under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. For instance, the Fischer indole synthesis is a well-known method for preparing indole derivatives .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-2-sulfanylidene-1-(3,4,5-trimethoxyphenyl)pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the indole and pyrimidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

6-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-2-sulfanylidene-1-(3,4,5-trimethoxyphenyl)pyrimidin-4-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-2-sulfanylidene-1-(3,4,5-trimethoxyphenyl)pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes, bind to receptors, or interfere with cellular processes. For example, compounds containing the trimethoxyphenyl group have been shown to inhibit tubulin polymerization and other critical cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 6-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-2-sulfanylidene-1-(3,4,5-trimethoxyphenyl)pyrimidin-4-one lies in its combination of three distinct functional groups, which confer a wide range of potential biological activities and applications. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and development.

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